3-cyclopropylfuran-2-carbaldehyde
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Overview
Description
3-cyclopropylfuran-2-carbaldehyde is an organic compound with the molecular formula C8H8O2. It belongs to the class of furan derivatives, characterized by a furan ring substituted with a cyclopropyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropylfuran-2-carbaldehyde typically involves the cyclopropylation of furan derivatives followed by formylation. One common method includes the reaction of cyclopropylmagnesium bromide with 2-furancarboxaldehyde under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: 3-cyclopropylfuran-2-carboxylic acid.
Reduction: 3-cyclopropylfuran-2-methanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
3-cyclopropylfuran-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-cyclopropylfuran-2-carbaldehyde is primarily related to its functional groups. The aldehyde group can participate in various biochemical reactions, including nucleophilic addition and condensation reactions. The furan ring can interact with biological targets through π-π interactions and hydrogen bonding, influencing molecular pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-furancarboxaldehyde: Similar structure but lacks the cyclopropyl group.
3-methylfuran-2-carbaldehyde: Similar structure but has a methyl group instead of a cyclopropyl group.
3-ethylfuran-2-carbaldehyde: Similar structure but has an ethyl group instead of a cyclopropyl group.
Uniqueness
3-cyclopropylfuran-2-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
1547025-49-9 |
---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
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